
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a methyl group attached to the triazole ring and a methanethiol group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with methyl-3-bromobenzoate, followed by cyclization to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, reduced triazole derivatives, and substituted triazoles, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mecanismo De Acción
The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions, which is crucial in its role as a corrosion inhibitor. In biological systems, the triazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: Contains an amine group instead of a thiol group.
3-Mercapto-4-methyl-4H-1,2,4-triazole: Another thiol-containing triazole with similar properties.
Uniqueness
The presence of the methanethiol group in (4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol imparts unique chemical reactivity, particularly in its ability to form disulfides and its role as a corrosion inhibitor. This sets it apart from other similar compounds that may not have the same level of reactivity or application potential.
Propiedades
Fórmula molecular |
C4H7N3S |
|---|---|
Peso molecular |
129.19 g/mol |
Nombre IUPAC |
(4-methyl-1,2,4-triazol-3-yl)methanethiol |
InChI |
InChI=1S/C4H7N3S/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 |
Clave InChI |
NMFYBOHRMSFZMO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


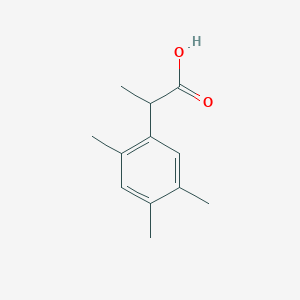

![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
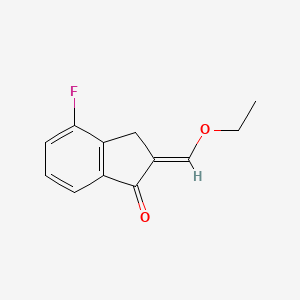

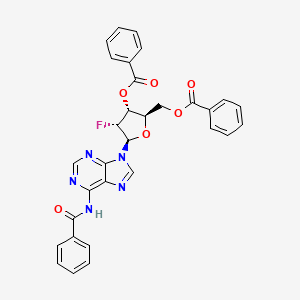

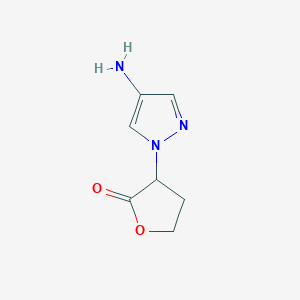

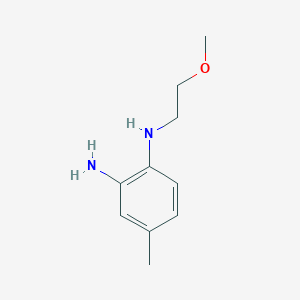
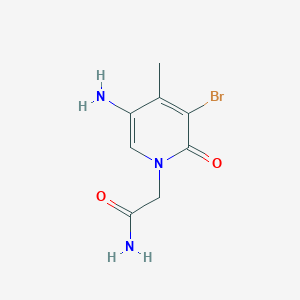

![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)

